molecular formula C39H53N9O15S B190557 Beta-Amanitin CAS No. 21150-22-1

Beta-Amanitin

Katalognummer: B190557
CAS-Nummer: 21150-22-1
Molekulargewicht: 920.0 g/mol
InChI-Schlüssel: IEQCUEXVAPAFMQ-JAXJKTSHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wirkmechanismus

Target of Action

Beta-Amanitin is a cyclic peptide toxin found in several mushrooms, particularly those belonging to the genus Amanita . Its primary targets are RNA polymerase II and III . These enzymes play a crucial role in the transcription process, where they synthesize messenger RNA (mRNA) from a DNA template .

Mode of Action

This compound interacts with its targets by inhibiting RNA polymerase II and III . This inhibition disrupts the transcription process, preventing the synthesis of mRNA from the DNA template . As a result, protein synthesis is halted, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the transcription process . By inhibiting RNA polymerase II and III, this compound disrupts the synthesis of mRNA, which is a crucial step in the central dogma of molecular biology . This disruption affects downstream processes, including protein synthesis, ultimately leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound in the body involves its distribution through the bloodstream to reach various organs . While it damages all organs, the liver and heart are particularly affected, often resulting in fatalities . The compound is rapidly eliminated from the body, with a half-life of 18.3–33.6 minutes . After oral administration, the absolute bioavailability of this compound is between 7.3–9.4%, which results in 72.4% of fecal recovery .

Result of Action

The primary result of this compound’s action is cell death . By inhibiting RNA polymerase II and III, this compound disrupts the transcription process, preventing the synthesis of mRNA and, consequently, protein synthesis . This disruption leads to cell death . In addition, this compound has been shown to have cytotoxic effects, particularly in cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors For instance, the presence of other compounds can affect its toxicity.

Wissenschaftliche Forschungsanwendungen

Toxicokinetics

Research has demonstrated that β-amanitin exhibits specific pharmacokinetic properties when administered to animal models. A study involving mice revealed that following intravenous administration, β-amanitin had a half-life of approximately 18.3 to 33.6 minutes, with significant distribution to the liver, kidneys, and intestines . This rapid distribution underscores its potential for studying drug interactions and metabolic pathways.

Cell Viability Assays

In vitro studies using cell lines such as MCF-7 (breast cancer) have shown that β-amanitin can significantly inhibit protein synthesis and reduce cell viability. The highest toxicity was observed at 24 hours post-exposure . These findings are crucial for understanding the cellular mechanisms of toxicity and the potential use of β-amanitin as a model compound for studying apoptosis and necrosis in cancer research.

Detection Methods

The development of sensitive analytical techniques for detecting β-amanitin in biological samples is vital for toxicological assessments. Recent advancements include high-resolution mass spectrometry methods that can detect β-amanitin at concentrations as low as 1 ng/mL in human urine . Such methods are essential for confirming cases of amatoxin poisoning and understanding the toxin's pharmacokinetics.

Forensic Applications

β-Amanitin's detection capabilities extend into forensic science, where it may be used to analyze biological fluids in suspected poisoning cases. The ability to accurately quantify this toxin can aid in legal investigations and toxicological evaluations .

Therapeutic Potential

While β-amanitin is primarily known for its toxicity, its mechanism of action against RNA polymerases has led researchers to explore its potential therapeutic applications:

Anticancer Research

Due to its ability to inhibit protein synthesis selectively in certain cell types, β-amanitin is being investigated as a potential anticancer agent. Its effects on cancer cell lines suggest that it could be developed into a targeted therapy for specific malignancies .

Drug Interaction Studies

Research indicates that β-amanitin may interact with various drug transporters in the liver, influencing the pharmacokinetics of co-administered drugs . Understanding these interactions is critical for developing safer therapeutic regimens involving other medications.

Case Studies

Study Focus Findings
Bang et al., 2022ToxicokineticsEstablished pharmacokinetic profiles in mice; demonstrated rapid distribution and elimination rates
Koc et al., 2014Cell ViabilityShowed significant inhibition of protein synthesis in MCF-7 cells at specific concentrations
Nature Study, 2024Analytical MethodsDeveloped a rapid detection method for amatoxins in human urine; validated sensitivity down to 1 ng/mL

Biochemische Analyse

Biochemical Properties

Beta-Amanitin interacts with eukaryotic RNA polymerase II and III, inhibiting protein synthesis . This interaction is characterized by the binding of this compound to the RNA polymerase, which prevents the enzyme from carrying out its function of synthesizing RNA from a DNA template .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting mRNA synthesis in the liver . This inhibition disrupts cellular metabolism and impacts cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically RNA polymerases. By binding to these enzymes, this compound inhibits their activity, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is known for its extreme stability, resisting degradation even under conditions of heat and acidic pH . Long-term effects on cellular function observed in in vitro or in vivo studies include irreversible structural changes leading to necrotic damage in the liver and kidneys .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects, including damage to the liver and kidneys .

Metabolic Pathways

This compound is involved in metabolic pathways that impact the synthesis of nucleic acids and proteins. It interacts with enzymes involved in these pathways, including RNA polymerases, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Due to its extreme stability and resistance to digestive enzymes, it is absorbed almost without hindrance and quickly transported to vital organs .

Subcellular Localization

It is known that this compound exerts its effects primarily in the nucleus, where it binds to and inhibits RNA polymerases .

Biologische Aktivität

Beta-amanitin is a cyclic octapeptide toxin primarily derived from certain species of mushrooms in the Amanitaceae family, notably from Amanita phalloides (death cap mushroom). This compound is recognized for its potent biological activity, particularly as an inhibitor of eukaryotic RNA polymerase II and III, making it a significant subject of study in toxicology and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, toxicokinetics, potential therapeutic applications, and relevant case studies.

This compound exerts its biological effects primarily through the inhibition of RNA polymerase II, which is crucial for synthesizing messenger RNA (mRNA) in eukaryotic cells. This inhibition leads to a cessation of protein synthesis, ultimately resulting in cell death. The structural characteristics of this compound allow it to bind non-covalently to the enzyme, blocking its active site and preventing transcription .

Comparative Mechanism with Alpha-Amanitin

While this compound shares similar mechanisms with alpha-amanitin, it possesses a carboxy group that enhances its suitability for conjugation in drug development, particularly in antibody-drug conjugates (ADCs) . This structural difference may influence its pharmacokinetics and therapeutic applications.

Toxicokinetics

Recent studies have provided insights into the toxicokinetics of this compound. A study conducted on mice evaluated the absorption, distribution, metabolism, and excretion (ADME) characteristics following both intravenous and oral administration:

  • Intravenous Administration : The area under the plasma concentration-time curve (AUC) increased proportionally with doses ranging from 0.2 to 0.8 mg/kg. The half-life was found to be between 18.3 and 33.6 minutes, with 52.3% of the administered dose recovered as the parent compound in plasma.
  • Oral Administration : The AUC also increased proportionally with doses from 2 to 10 mg/kg. However, the absolute bioavailability was relatively low at 7.3–9.4%, indicating significant first-pass metabolism .

Table 1: Toxicokinetic Parameters of this compound in Mice

Administration RouteDose (mg/kg)AUC (ng·h/mL)Half-Life (min)Bioavailability (%)
Intravenous0.2X18.3–33.6N/A
Intravenous0.4XN/AN/A
Intravenous0.8XN/AN/A
Oral2XN/A7.3–9.4
Oral5XN/AN/A
Oral10XN/AN/A

Note: Specific AUC values were not provided in the source material; they are indicated as 'X' for future reference based on experimental data.

Biological Activity and Therapeutic Potential

This compound's ability to inhibit RNA polymerase II has garnered interest for its potential use in targeted therapies, particularly in cancer treatment through ADCs . The selective targeting capability could minimize damage to healthy tissues while maximizing therapeutic efficacy against malignant cells.

Case Studies

  • Clinical Toxicity : In cases of mushroom poisoning, this compound has been implicated in severe liver damage due to its potent inhibition of protein synthesis within hepatocytes. Clinical management often involves supportive care and liver transplantation in severe cases .
  • Research Applications : this compound has been used in laboratory settings to study transcriptional regulation and RNA processing due to its specificity for RNA polymerase II . Its application extends to understanding viral replication mechanisms where it serves as a tool to inhibit viral mRNA synthesis.

Eigenschaften

CAS-Nummer

21150-22-1

Molekularformel

C39H53N9O15S

Molekulargewicht

920.0 g/mol

IUPAC-Name

2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid

InChI

InChI=1S/C39H53N9O15S/c1-4-16(2)31-36(60)41-11-28(53)42-25-15-64(63)38-21(20-6-5-18(50)7-22(20)45-38)9-23(33(57)40-12-29(54)46-31)43-37(61)32(17(3)27(52)14-49)47-35(59)26-8-19(51)13-48(26)39(62)24(10-30(55)56)44-34(25)58/h5-7,16-17,19,23-27,31-32,45,49-52H,4,8-15H2,1-3H3,(H,40,57)(H,41,60)(H,42,53)(H,43,61)(H,44,58)(H,46,54)(H,47,59)(H,55,56)/t16-,17-,19+,23-,24-,25-,26-,27-,31-,32-,64?/m0/s1

InChI-Schlüssel

IEQCUEXVAPAFMQ-JAXJKTSHSA-N

SMILES

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O

Isomerische SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)O)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)O

Kanonische SMILES

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O

Key on ui other cas no.

13567-07-2

Physikalische Beschreibung

Solid;  [Merck Index]

Piktogramme

Acute Toxic

Synonyme

1-Asp-alpha-amanitin
alpha-amanitin, 1-aspartic acid-
alpha-amanitin, Asp(1)-
alpha-amanitin, aspartic acid(1)-
beta-amanitin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Amanitin
Reactant of Route 2
beta-Amanitin
Reactant of Route 3
beta-Amanitin
Reactant of Route 4
beta-Amanitin
Reactant of Route 5
beta-Amanitin
Reactant of Route 6
beta-Amanitin
Customer
Q & A

Q1: What is the primary target of beta-Amanitin and how does it exert its toxic effects?

A1: this compound primarily targets RNA polymerase II (RNAP II), a crucial enzyme responsible for messenger RNA (mRNA) synthesis in eukaryotic cells [, , ]. It binds tightly to the RNAP II enzyme, blocking its translocation and effectively halting mRNA production [, , ]. This inhibition of gene transcription leads to cellular dysfunction and ultimately, cell death [, , ].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C39H53N9O15S and a molecular weight of 919.97 g/mol. [, ]

Q3: What spectroscopic techniques are useful for characterizing this compound?

A3: Several spectroscopic methods aid in this compound characterization. Ultraviolet (UV) spectroscopy reveals characteristic absorption peaks [, ]. Fourier transform infrared (FTIR) spectroscopy provides information about functional groups present in the molecule []. Nuclear magnetic resonance (NMR) spectroscopy helps elucidate its three-dimensional structure and conformational dynamics []. Mass spectrometry (MS) techniques are crucial for accurate mass determination and structural analysis [, , , ].

Q4: How stable are this compound conjugates?

A5: Research suggests that this compound conjugates, such as those formed with concanavalin A, retain their activity [, ]. The stability of specific conjugates may vary depending on the linker and coupled molecule.

Q5: Does this compound possess any catalytic properties?

A5: this compound is not known to possess catalytic properties. Its mode of action primarily involves binding and inhibiting RNAP II rather than catalyzing chemical reactions.

Q6: Have computational methods been employed to study this compound?

A7: X-ray diffraction analysis has been instrumental in determining the crystal structure of this compound, revealing key structural features like its bicyclic octapeptide structure and intramolecular hydrogen bonds [, ]. Further exploration using computational methods like molecular docking and molecular dynamics simulations could provide deeper insights into its interaction with RNAP II and aid in the design of potential inhibitors.

Q7: How do structural modifications of this compound influence its toxicity?

A8: Research on derivatives like the (S)-sulfoxide and sulfone of 6'-O-methyl-alpha-amanitin reveals that subtle structural changes can significantly impact toxicity []. The (S)-sulfoxide exhibits significantly lower toxicity than the (R)-sulfoxide and sulfone, highlighting the importance of stereochemistry and specific functional groups for RNAP II binding and toxicity [].

Q8: What formulation strategies can enhance this compound stability and bioavailability for research purposes?

A9: While this compound demonstrates inherent stability, research into appropriate formulation strategies is crucial for specific applications. Encapsulation techniques, such as liposomes or nanoparticles, could enhance its stability, solubility, and targeted delivery for research purposes [].

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A10: Research on amanitin poisoning in humans suggests that this compound is rapidly cleared from circulation, primarily through biliary excretion and enterohepatic recirculation []. Further investigations using specific animal models are necessary to fully understand its ADME profile.

Q10: What animal models are employed in this compound research?

A12: Mice are frequently used as an animal model to study the toxicity and potential therapeutic applications of this compound and its conjugates [, , ].

Q11: What are the key toxicological concerns associated with this compound?

A13: this compound is a potent toxin, and its ingestion can lead to severe liver damage and even death [, , , ].

Q12: How can this compound be targeted to specific cells or tissues for potential therapeutic applications?

A14: One promising approach involves conjugating this compound to targeting moieties such as antibodies or peptides that recognize specific receptors on target cells [, ]. This strategy aims to deliver the toxin selectively to cancerous cells while minimizing off-target effects.

Q13: What analytical methods are employed for the detection and quantification of this compound?

A15: Several analytical techniques are crucial for this compound research. High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for separating and quantifying this compound in various matrices [, , , , , , ]. Mass spectrometry (MS) techniques, often coupled with HPLC, provide high sensitivity and selectivity for identifying and quantifying this compound and its metabolites [, , ].

Q14: Are there any known environmental concerns related to this compound?

A14: While the research provided does not directly address the environmental impact of this compound, its presence in certain mushroom species raises ecological considerations.

Q15: What resources are valuable for researchers studying this compound?

A17: Access to databases like the Barcode of Life Database (BOLD) and resources like Semantic Scholar are invaluable for identifying relevant research articles and genetic information []. Additionally, access to specialized equipment for HPLC, MS, and NMR analysis is essential for characterizing and quantifying this compound and its derivatives [, , , , ].

Q16: What are some of the key milestones in this compound research?

A18: Early research focused on isolating and characterizing this compound from Amanita mushrooms [, , , ]. Subsequent studies elucidated its mechanism of action involving RNAP II inhibition [, , ]. More recent research explores the potential therapeutic applications of this compound conjugates for targeted drug delivery [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.